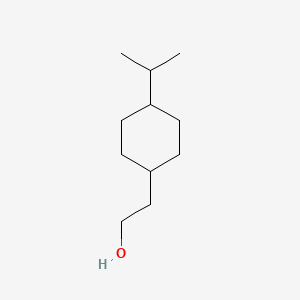

2-(4-Isopropylcyclohexyl)ethanol

Description

BenchChem offers high-quality 2-(4-Isopropylcyclohexyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropylcyclohexyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propan-2-ylcyclohexyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTYJFVOMWMPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190002 | |

| Record name | 2-(4-Isopropylcyclohexyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-46-2 | |

| Record name | 4-(1-Methylethyl)cyclohexaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isopropylcyclohexyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isopropylcyclohexyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isopropylcyclohexyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(4-isopropylcyclohexyl)ethanol, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis in the current literature, this guide details a robust, two-step pathway commencing from the commercially available 4-isopropylphenylacetic acid. The synthesis involves the hydrogenation of the aromatic ring followed by the reduction of the carboxylic acid functionality.

This document offers detailed experimental protocols, a summary of expected quantitative data, and visual representations of the synthetic pathway and experimental workflows to aid in laboratory implementation.

Overall Synthetic Pathway

The proposed synthesis of 2-(4-isopropylcyclohexyl)ethanol is a two-step process:

-

Step 1: Hydrogenation of 4-isopropylphenylacetic acid. The aromatic ring of 4-isopropylphenylacetic acid is saturated via catalytic hydrogenation to yield 4-isopropylcyclohexylacetic acid.

-

Step 2: Reduction of 4-isopropylcyclohexylacetic acid. The carboxylic acid group of 4-isopropylcyclohexylacetic acid is then reduced to a primary alcohol using a powerful reducing agent to afford the final product, 2-(4-isopropylcyclohexyl)ethanol.

Caption: Overall reaction scheme for the synthesis of 2-(4-isopropylcyclohexyl)ethanol.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 4-Isopropylcyclohexylacetic Acid via Catalytic Hydrogenation

This procedure is adapted from methodologies for the hydrogenation of substituted aromatic acids.[1][2]

Experimental Workflow:

Caption: Experimental workflow for the catalytic hydrogenation of 4-isopropylphenylacetic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Isopropylphenylacetic Acid | 178.23 | 10.0 g | 56.1 |

| 5% Rhodium on Alumina (Rh/Al2O3) | - | 1.0 g | - |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

A Parr hydrogenation apparatus is charged with 4-isopropylphenylacetic acid (10.0 g, 56.1 mmol), 5% rhodium on alumina (1.0 g, 10 wt%), and glacial acetic acid (100 mL).

-

The apparatus is sealed and purged first with nitrogen gas and then with hydrogen gas.

-

The reactor is pressurized to 50 psi with hydrogen and the mixture is stirred vigorously at room temperature.

-

The reaction is monitored by observing the hydrogen uptake. The reaction is typically complete within 24-48 hours.

-

Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The acetic acid is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether (150 mL) and washed with water (3 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 4-isopropylcyclohexylacetic acid as a viscous oil or a low-melting solid.

Step 2: Synthesis of 2-(4-Isopropylcyclohexyl)ethanol via Reduction of Carboxylic Acid

This protocol is based on standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LAH).[3][4][5]

Experimental Workflow:

Caption: Experimental workflow for the LAH reduction of 4-isopropylcyclohexylacetic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Isopropylcyclohexylacetic Acid | 184.28 | 9.0 g | 48.8 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 2.8 g | 73.7 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Water | 18.02 | As needed | - |

| 15% Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Dilute Sulfuric Acid | 98.08 | As needed | - |

Procedure:

-

To a stirred suspension of lithium aluminum hydride (2.8 g, 73.7 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under a nitrogen atmosphere, a solution of 4-isopropylcyclohexylacetic acid (9.0 g, 48.8 mmol) in anhydrous THF (100 mL) is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (2.8 mL), followed by 15% aqueous sodium hydroxide (2.8 mL), and finally water (8.4 mL).

-

The resulting granular precipitate is removed by filtration and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 2-(4-isopropylcyclohexyl)ethanol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 2-(4-isopropylcyclohexyl)ethanol. The yields are based on typical outcomes for analogous reactions.

| Step | Product | Starting Material | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 4-Isopropylcyclohexylacetic Acid | 4-Isopropylphenylacetic Acid | 10.3 | 85-95 |

| 2 | 2-(4-Isopropylcyclohexyl)ethanol | 4-Isopropylcyclohexylacetic Acid | 8.3 | 80-90 |

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-isopropylcyclohexyl)ethanol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group (broad peak around 3300 cm⁻¹) and the absence of the carboxylic acid carbonyl group (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any byproducts.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis of 2-(4-isopropylcyclohexyl)ethanol from 4-isopropylphenylacetic acid. The provided experimental protocols, based on well-established chemical transformations, offer a clear pathway for the laboratory-scale production of this compound. The detailed workflows and quantitative data summaries are intended to facilitate the successful implementation of this synthesis by researchers in various fields of chemical and pharmaceutical sciences.

References

Properties of 2-(4-Isopropylcyclohexyl)ethanol

An In-depth Technical Guide on the Core

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 2-(4-Isopropylcyclohexyl)ethanol, a compound utilized primarily in the fragrance industry. The information is presented to support research and development activities.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-(4-Isopropylcyclohexyl)ethanol |

| Synonyms | Cyclohexaneethanol, 4-(1-methylethyl)-; 2-(4-propan-2-ylcyclohexyl)ethanol |

| CAS Number | 3650-46-2 |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| Chemical Structure | (A diagram of the chemical structure would be placed here in a full whitepaper) |

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of 2-(4-Isopropylcyclohexyl)ethanol. It is important to note that much of this data is estimated.

| Property | Value | Source |

| Boiling Point | 329.00 to 331.00 °C @ 760.00 mm Hg (est) | [1] |

| Flash Point | 221.00 °F / 105.20 °C (est) | [1] |

| Vapor Pressure | 0.007000 mmHg @ 25.00 °C (est) | [1] |

| logP (o/w) | 3.700 (est) | [1] |

| Water Solubility | 84.67 mg/L @ 25 °C (est) | [1] |

| Solubility in Alcohol | Soluble | [1] |

Toxicological Profile

| Toxicity Endpoint | Data | Source |

| Oral/Parenteral Toxicity | Not determined | [1] |

| Dermal Toxicity | Not determined | [1] |

| Inhalation Toxicity | Not determined | [1] |

Given the lack of specific toxicological studies on this compound, a thorough safety assessment would be required for any application involving significant human exposure.

Experimental Protocols

Detailed experimental protocols for the determination of the specific properties of 2-(4-Isopropylcyclohexyl)ethanol are not published. However, standardized methodologies are routinely used for such characterizations.

Boiling Point Determination (Capillary Method)

This method is a common procedure for determining the boiling point of a small quantity of a liquid organic compound.

-

Preparation: A small amount of 2-(4-Isopropylcyclohexyl)ethanol is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an aluminum block apparatus to ensure uniform heat distribution.[1][2]

-

Observation: As the liquid is heated, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[3]

Flash Point Determination (Closed-Cup Method)

The closed-cup method is a standard procedure for determining the flash point of a volatile liquid.

-

Apparatus: A standardized closed-cup apparatus, such as a Pensky-Martens or Abel tester, is used.[4][5]

-

Procedure: The sample of 2-(4-Isopropylcyclohexyl)ethanol is placed in the test cup and the lid is sealed. The sample is then heated at a slow, constant rate.[6][7]

-

Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][8]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is a classical approach for determining the octanol-water partition coefficient.

-

Solvent Preparation: 1-octanol and water are mutually saturated by mixing and then allowing the phases to separate.

-

Partitioning: A known amount of 2-(4-Isopropylcyclohexyl)ethanol is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[9][10]

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the solute in each phase is determined using a suitable analytical technique, such as gas chromatography or HPLC.[9][10]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as logP.[10]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid organic compound like 2-(4-Isopropylcyclohexyl)ethanol.

Caption: General workflow for physicochemical characterization.

As no specific biological signaling pathways have been identified for 2-(4-Isopropylcyclohexyl)ethanol, a pathway diagram is not applicable. This is consistent with its primary application as a fragrance ingredient rather than a bioactive molecule.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 5. koehlerinstrument.com [koehlerinstrument.com]

- 6. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 8. scimed.co.uk [scimed.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

In-depth Technical Guide: 2-(4-Isopropylcyclohexyl)ethanol

An Examination of a Terpenoid Alcohol Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Isopropylcyclohexyl)ethanol, a saturated monoterpenoid alcohol, presents a chemical structure with potential applications in fragrance and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. While its direct role in drug development is not extensively documented, its structural motifs are present in various biologically active molecules. This document aims to consolidate the available scientific information, offering a foundational resource for researchers exploring this and related compounds.

Chemical Structure and Properties

2-(4-Isopropylcyclohexyl)ethanol is a derivative of cyclohexane, featuring an isopropyl group at the 4-position and an ethanol group at the 2-position. The presence of two chiral centers gives rise to four possible stereoisomers (cis and trans, each with R and S configurations).

Chemical Structure:

Physicochemical Properties

Quantitative data for 2-(4-Isopropylcyclohexyl)ethanol is summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | - |

| Molecular Weight | 170.29 g/mol | [1] |

| Boiling Point | 329.00 to 331.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 221.00 °F TCC (105.20 °C) (estimated) | [2] |

| Vapor Pressure | 0.007000 mmHg @ 25.00 °C (estimated) | [2] |

| logP (o/w) | 3.700 (estimated) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (84.67 mg/L @ 25 °C estimated) | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Light, floral, muguet | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-Isopropylcyclohexyl)ethanol can be achieved through a two-step process starting from cumene. This process involves a Friedel-Crafts acylation followed by a hydrogenation reaction.[3]

Logical Flow of Synthesis

Caption: Two-step synthesis of 2-(4-Isopropylcyclohexyl)ethanol from cumene.

Experimental Protocol: Two-Step Synthesis from Cumene

This protocol is based on methodologies described for the synthesis of the related 1-(4-Isopropylcyclohexyl)ethanol, which follows a similar synthetic logic.[3]

Step 1: Friedel-Crafts Acylation of Cumene to 4-Isopropylacetophenone (Cuminone)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place cumene and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Acylating Agent Addition: Add acetyl chloride or acetic anhydride dropwise from the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice water. Separate the organic layer, wash with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, 4-isopropylacetophenone, can be purified by vacuum distillation.

Step 2: Hydrogenation of 4-Isopropylacetophenone to 2-(4-Isopropylcyclohexyl)ethanol

-

Reaction Setup: In a high-pressure autoclave, dissolve the purified 4-isopropylacetophenone from Step 1 in a suitable solvent, such as isopropyl alcohol.[3]

-

Catalyst Addition: Add a hydrogenation catalyst, for example, 5% Ruthenium on Carbon (Ru/C).[3]

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 MPa). Heat the mixture to the reaction temperature (e.g., 130°C) with stirring.[3] The reaction conditions are chosen to facilitate the hydrogenation of both the aromatic ring and the ketone.[3]

-

Monitoring: Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC) to confirm the consumption of the starting material and the formation of the product.[3]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting 2-(4-isopropylcyclohexyl)ethanol can be purified by vacuum distillation. The product is typically a mixture of cis and trans isomers.[3]

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activity or direct applications of 2-(4-isopropylcyclohexyl)ethanol in drug development. However, the cyclohexane and alcohol moieties are common in various bioactive molecules. For instance, cyclic alcohols are known to exhibit a range of biological activities.[4] The lipophilic nature of the isopropylcyclohexyl group may influence pharmacokinetic properties, such as membrane permeability and distribution.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 2-(4-isopropylcyclohexyl)ethanol, alcohols, in general, can interact with various cellular signaling components. For example, ethanol is known to affect transcription factors like AP-1, often through modulation of protein kinase C (PKC) signaling pathways.[5]

Caption: A generalized signaling pathway potentially influenced by alcohols.

Conclusion

2-(4-Isopropylcyclohexyl)ethanol is a specialty chemical with established applications in the fragrance industry due to its pleasant floral scent.[3] Its synthesis from readily available starting materials is well-described. While its direct role in pharmacology is not yet defined, its chemical structure provides a scaffold that could be explored for the development of new therapeutic agents. Further research is warranted to investigate the specific biological activities of its stereoisomers and to elucidate its potential interactions with cellular targets and signaling pathways. This guide serves as a foundational document to support such future investigations.

References

- 1. Buy 1-(4-isopropylcyclohexyl)ethanol (EVT-431830) | 63767-86-2 [evitachem.com]

- 2. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodscentscompany.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. Chronic ethanol exposure enhances activating protein-1 transcriptional activity in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Isopropylcyclohexyl)ethanol. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-(4-Isopropylcyclohexyl)ethanol in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-Isopropylcyclohexyl)ethanol. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlations.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2920 | Strong | C-H stretch (cyclohexyl and isopropyl CH, CH₂) |

| ~2850 | Strong | C-H stretch (cyclohexyl and isopropyl CH, CH₂) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1385 & ~1365 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~1.80 - 1.60 | m | 4H | Cyclohexyl CH (axial) |

| ~1.50 | m | 2H | -CH₂-CH₂-OH |

| ~1.30 - 1.15 | m | 1H | Isopropyl CH |

| ~1.20 | s (broad) | 1H | -OH |

| ~1.00 - 0.85 | m | 5H | Cyclohexyl CH (equatorial) & CH at C4 |

| ~0.88 | d | 6H | Isopropyl -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~61.0 | -CH₂-OH |

| ~48.0 | Cyclohexyl C4 |

| ~39.0 | -CH₂-CH₂-OH |

| ~34.0 | Cyclohexyl C1 |

| ~32.0 | Isopropyl CH |

| ~30.0 | Cyclohexyl C2, C6 |

| ~29.0 | Cyclohexyl C3, C5 |

| ~20.0 | Isopropyl -CH₃ |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 152 | Low | [M - H₂O]⁺ |

| 127 | Medium | [M - C₃H₇]⁺ |

| 99 | High | [M - C₅H₁₁]⁺ (α-cleavage) |

| 81 | High | [C₆H₉]⁺ (Cyclohexenyl fragment) |

| 55 | Medium | [C₄H₇]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 31 | Medium | [CH₂OH]⁺ |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alcohols.[1][2]

Infrared (IR) Spectroscopy

A sample of 2-(4-Isopropylcyclohexyl)ethanol is analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[4] A background spectrum of the empty accessory is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted by the instrument's software. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of 2-(4-Isopropylcyclohexyl)ethanol is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1] Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[2] To confirm the identity of the -OH proton signal in the ¹H NMR spectrum, a D₂O shake experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the -OH peak will disappear or significantly diminish.[6]

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of 2-(4-Isopropylcyclohexyl)ethanol in a volatile organic solvent like methanol or dichloromethane is prepared.[7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[8]

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of 2-(4-Isopropylcyclohexyl)ethanol.

References

- 1. azom.com [azom.com]

- 2. magritek.com [magritek.com]

- 3. webassign.net [webassign.net]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Isomers of 2-(4-Isopropylcyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isomers of 2-(4-isopropylcyclohexyl)ethanol, a saturated monocyclic alcohol. Due to a lack of specific experimental data for this compound in published literature, this guide presents detailed, plausible experimental protocols for its synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. The content is intended to guide researchers in the synthesis and analysis of these isomers and to serve as a foundation for future investigations into their potential biological activities.

Introduction to 2-(4-Isopropylcyclohexyl)ethanol and its Isomerism

2-(4-Isopropylcyclohexyl)ethanol possesses a chiral center at the carbon atom of the cyclohexane ring to which the ethanol group is attached, as well as stereoisomerism arising from the substitution pattern on the cyclohexane ring. This results in the existence of diastereomers, namely cis and trans isomers. In the cis isomer, the 2-ethanol and 4-isopropyl substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers.

The spatial arrangement of the substituents significantly influences the physical, chemical, and biological properties of the isomers. The cyclohexane ring in both isomers will adopt a chair conformation to minimize steric strain. In the trans isomer, both the isopropyl and the ethanol group can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one substituent must be in an axial position, leading to greater steric hindrance and a less stable conformation. These conformational differences are key to distinguishing the isomers using spectroscopic techniques.

Synthesis of 2-(4-Isopropylcyclohexyl)ethanol Isomers

A plausible and versatile method for the synthesis of 2-(4-isopropylcyclohexyl)ethanol is through the Grignard reaction, followed by hydrogenation. This approach allows for the formation of the carbon skeleton and subsequent establishment of the stereochemistry.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 4-isopropylbromobenzene.

A Comprehensive Technical Guide to 2-(4-Isopropylcyclohexyl)ethanol

CAS Number: 3650-46-2

This technical guide provides a detailed overview of 2-(4-Isopropylcyclohexyl)ethanol, a compound of interest in various chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring in-depth chemical knowledge.

Chemical and Physical Properties

2-(4-Isopropylcyclohexyl)ethanol, also known by synonyms such as Cyclohexaneethanol, 4-isopropyl- and 2-(4'-Isopropylcyclohexyl)aethanol, is a cycloaliphatic alcohol.[1][2] Its primary application is in the fragrance industry as a perfuming agent.[3] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3650-46-2 | [1][2][4] |

| Molecular Formula | C11H22O | [2][4] |

| Molecular Weight | 170.29 g/mol | [2][4] |

| Boiling Point | 126 °C @ 10 Torr | [4] |

| Flash Point | 105.2 °C | [4] |

| Density | 0.9117 g/cm³ @ 425 °C | [4] |

| Refractive Index | 1.453 | [4] |

| LogP | 3.7 | [4] |

| PSA | 20.2 Ų | [4] |

Synthesis and Manufacturing

A logical synthetic approach would involve:

-

Friedel-Crafts Acylation: Reaction of cumene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to produce 4'-isopropylacetophenone.[3]

-

Reduction/Hydrogenation: The subsequent reduction of the ketone functionality to an alcohol. To obtain the 2-(4-Isopropylcyclohexyl)ethanol, this would likely involve the reduction of a corresponding carboxylic acid or ester derivative, which would be a multi-step process from the acetophenone intermediate. A more direct, albeit less described, route might involve the hydroxymethylation of an appropriate Grignard reagent derived from a halogenated 4-isopropylcyclohexane.

Further research into proprietary manufacturing processes may be necessary for a detailed, scalable synthesis protocol.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis pathway for 2-(4-Isopropylcyclohexyl)ethanol.

Experimental Protocols

Detailed, publicly available experimental protocols for this specific compound are scarce. However, based on standard organic chemistry practices, the following outlines general methodologies that would be applicable.

General Synthesis Protocol (based on isomer synthesis)

Materials: Cumene, acetyl chloride, anhydrous aluminum chloride, solvent (e.g., dichloromethane), hydrochloric acid, sodium bicarbonate solution, magnesium sulfate, hydrogenation catalyst (e.g., Ruthenium on carbon), high-pressure autoclave, standard laboratory glassware.

Procedure:

-

Acylation: To a cooled solution of cumene and anhydrous aluminum chloride in dichloromethane, slowly add acetyl chloride. Maintain the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the resulting 4'-isopropylacetophenone by vacuum distillation.

-

Conversion to the 2-substituted analogue: This would require a multi-step sequence, for which a specific protocol is not available. A plausible, though not confirmed, route would be conversion to the corresponding phenylacetic acid derivative followed by reduction.

-

Hydrogenation: The appropriate precursor would be dissolved in a suitable solvent (e.g., ethanol or isopropanol) and charged into a high-pressure autoclave with a hydrogenation catalyst (e.g., 5% Ru/C). The vessel is then pressurized with hydrogen and heated. The reaction progress is monitored by techniques such as GC-MS.

-

Final Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-(4-Isopropylcyclohexyl)ethanol.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quality control of 2-(4-Isopropylcyclohexyl)ethanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any impurities. A non-polar capillary column would be suitable for separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl and isopropyl protons, as well as the methylene protons adjacent to the hydroxyl group.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic broad O-H stretch of the alcohol group.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment, particularly for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point.

General Analytical Workflow

References

A Comprehensive Review of Substituted Cyclohexylethanols: Synthesis, Pharmacological Potential, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexylethanol scaffold is a promising structural motif in medicinal chemistry, offering a unique combination of lipophilicity and conformational flexibility that makes it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the current state of knowledge on substituted cyclohexylethanols, covering their synthesis, pharmacological activities, and structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of substituted cyclohexylethanols can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and functional group tolerance. Key methods include the catalytic hydrogenation of substituted styrenes, the use of organometallic reagents such as Grignard reagents, and the hydroboration-oxidation of vinylcyclohexane derivatives.

Catalytic Hydrogenation of Substituted Styrenes

A prevalent method for the synthesis of 2-cyclohexylethanol derivatives involves the catalytic hydrogenation of the corresponding substituted styrenes. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, the synthesis of 2-(4-aminocyclohexyl)ethanol can be achieved by the hydrogenation of a protected 4-aminostyrene precursor, followed by deprotection.

Table 1: Representative Catalytic Hydrogenation Conditions

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Reference |

| 4-Nitrophenylacetic acid | Pd/C | Protic Solvent | 40-60 | 1-4 | 4-Aminocyclohexyl acetic acid | [1] |

| 4-Nitrophenylacetic acid | Raney-Ni | Not Specified | 130 | 14 | 2-(4-aminocyclohexyl)-ethyl acetate hydrochloride | [1] |

Grignard Reaction with Epoxides

The reaction of a cyclohexyl Grignard reagent with an epoxide, such as ethylene oxide, provides a direct route to 2-cyclohexylethanol. This method is particularly useful for introducing the ethanol moiety at a specific position on the cyclohexane ring. The Grignard reagent is typically prepared from the corresponding cyclohexyl halide and magnesium metal.

A general workflow for this synthetic approach is outlined below:

Caption: Synthesis of 2-cyclohexylethanol via Grignard reaction.

Hydroboration-Oxidation of Vinylcyclohexanes

The anti-Markovnikov addition of a borane reagent to a substituted vinylcyclohexane, followed by oxidative workup, yields the corresponding 2-cyclohexylethanol. This two-step procedure is highly stereospecific, providing access to specific diastereomers of the target alcohol.

Pharmacological Activities and Structure-Activity Relationships

While comprehensive studies on a wide range of substituted cyclohexylethanols are limited, existing research on related cyclohexyl-containing compounds suggests potential for significant biological activity, particularly in the areas of anti-inflammatory and anticancer applications. The lipophilic nature of the cyclohexane ring often contributes to improved membrane permeability and target engagement.

Anti-inflammatory Activity

Table 2: Representative Anti-inflammatory Activity of Cyclohexyl-Containing Compounds

| Compound Class | Assay | Endpoint | Representative IC50 (µM) | Reference |

| 7,7′-Cyclolignan Enantiomers | LPS-induced NO production in RAW 264.7 cells | NO Inhibition | 21.61 - 28.02 | [2] |

| Pyrazole derivatives | COX-2 Inhibition | Enzyme Inhibition | 0.048 - 0.071 | [3] |

Anticancer Activity

The cytotoxic effects of various cyclohexyl derivatives against different cancer cell lines have been reported. The growth inhibitory (GI50) values are often used to quantify this activity. The substitution pattern on the cyclohexane ring can significantly influence the anticancer potency and selectivity.

Table 3: Representative Anticancer Activity of Cyclohexyl-Containing Compounds

| Compound Class | Cancer Cell Line | Endpoint | Representative GI50 (µM) | Reference |

| Ciminalum–thiazolidinone hybrids | NCI60 panel | Cell Growth Inhibition | 1.57 | [4] |

| 2-Cyclopentyloxyanisole derivatives | HePG2, HCT-116, MCF-7, PC3, HeLa | Antitumor Activity | 4.38 - 14.32 | [5] |

Potential Signaling Pathways

Given the structural similarities of substituted cyclohexylethanols to endogenous signaling molecules, it is plausible that they may modulate the activity of key cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and ion channels. However, direct evidence for the modulation of specific pathways by this class of compounds is currently lacking in the scientific literature.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes. Small molecules can act as agonists, antagonists, or allosteric modulators of GPCRs. The conformational flexibility of the cyclohexylethanol scaffold could allow for effective binding to the diverse ligand-binding pockets of GPCRs.

A generalized schematic of GPCR signaling is presented below:

Caption: Generalized GPCR signaling cascade.

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cellular membranes. They are critical for neuronal signaling, muscle contraction, and other physiological processes. The lipophilic nature of the cyclohexyl group could facilitate the interaction of substituted cyclohexylethanols with the lipid membrane environment where ion channels reside, potentially leading to their modulation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of a wide range of substituted cyclohexylethanols are not extensively documented in publicly available literature. However, standard methodologies can be adapted for this class of compounds.

General Synthetic Protocol: Grignard Reaction

-

Preparation of Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine, add a solution of the substituted cyclohexyl bromide in anhydrous diethyl ether dropwise under an inert atmosphere. Stir the reaction mixture until the magnesium is consumed.

-

Reaction with Ethylene Oxide: Cool the Grignard reagent to 0 °C and bubble ethylene oxide gas through the solution. Monitor the reaction by thin-layer chromatography.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Anti-inflammatory Assay (Griess Assay)

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted cyclohexylethanol derivatives for 1 hour.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration using a standard curve. Determine the IC50 value for each compound.[2]

General Protocol for In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Add serial dilutions of the substituted cyclohexylethanol compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

GI50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) relative to untreated control cells.[4]

Conclusion and Future Directions

The substituted cyclohexylethanol scaffold holds considerable promise for the development of novel therapeutic agents. While current research provides a foundation for their synthesis and suggests potential anti-inflammatory and anticancer activities, the field is still in its nascent stages. Future research should focus on:

-

Expansion of Synthetic Methodologies: The development of diverse and stereoselective synthetic routes to access a wide range of substituted cyclohexylethanols with varied substitution patterns.

-

Systematic Biological Evaluation: Comprehensive screening of these compounds against a panel of biological targets to identify lead candidates for various therapeutic areas.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidation of the relationships between the chemical structure and biological activity to guide the rational design of more potent and selective analogs.

-

Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by active substituted cyclohexylethanols to understand their therapeutic effects at a molecular level.

By addressing these key areas, the full therapeutic potential of substituted cyclohexylethanols can be unlocked, paving the way for the development of next-generation medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens [mdpi.com]

- 3. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(4-Isopropylcyclohexyl)ethanol: A Technical Guide on its Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-(4-Isopropylcyclohexyl)ethanol. The document consolidates available data on its physicochemical properties, synthesis, and established applications. It critically assesses the existing literature for evidence of biological activity and potential for therapeutic development. This guide also outlines a prospective research path for evaluating its pharmacological potential, acknowledging the significant gaps in the current body of knowledge.

Introduction

2-(4-Isopropylcyclohexyl)ethanol is a cyclic alcohol that has found a niche in the fragrance industry.[1][2] Its structural similarity to other biologically active cyclic alcohols suggests that it could possess interesting pharmacological properties.[3][4][5][6] However, a thorough review of the scientific literature reveals a significant disparity between its industrial use and its characterization for potential therapeutic applications. This document aims to bridge this gap by summarizing what is known and delineating the necessary avenues of research to unlock its potential in drug development.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(4-Isopropylcyclohexyl)ethanol is presented in Table 1. These properties are primarily estimated and reported in chemical supplier databases.

Table 1: Physicochemical Properties of 2-(4-Isopropylcyclohexyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | The Good Scents Company |

| Molecular Weight | 170.29 g/mol | The Good Scents Company |

| Boiling Point | 329.00 to 331.00 °C @ 760.00 mm Hg (est) | The Good Scents Company[1] |

| Flash Point | 221.00 °F (105.20 °C) (est) | The Good Scents Company[1] |

| Vapor Pressure | 0.007000 mmHg @ 25.00 °C (est) | The Good Scents Company[1] |

| logP (o/w) | 3.700 (est) | The Good Scents Company[1] |

| Water Solubility | 84.67 mg/L @ 25 °C (est) | The Good Scents Company[1] |

| Solubility | Soluble in alcohol | The Good Scents Company[1] |

Synthesis

-

Friedel-Crafts Acylation: Reaction of isopropylbenzene (cumene) with an appropriate acylating agent to introduce a two-carbon chain at the para position of the benzene ring.

-

Hydrogenation: Subsequent reduction of the resulting ketone and hydrogenation of the aromatic ring to yield the saturated cyclic alcohol.

A detailed experimental protocol for a similar compound, 1-(4-isopropylcyclohexyl)ethanol, involves the hydrogenation of 4-isopropylacetophenone (cuminone) in a batch autoclave using a Ruthenium on Carbon (Ru/C) catalyst.[7]

Example Experimental Protocol (for 1-(4-Isopropylcyclohexyl)ethanol):

-

Materials: 4-isopropylacetophenone (cuminone), isopropyl alcohol (solvent), 5% Ru/C catalyst, Hydrogen gas.

-

Apparatus: Batch autoclave.

-

Procedure:

-

10 g of cuminone is dissolved in 90 mL of isopropyl alcohol in the autoclave.

-

5% w/w of the 5% Ru/C catalyst (calculated based on the amount of cuminone) is added.

-

The reactor is pressurized three times to 2 MPa with hydrogen and then emptied.

-

The reactor is heated to 130°C and pressurized to 5 MPa with hydrogen.

-

The reaction is monitored by gas chromatography.[7]

-

Known Applications

The primary and well-documented application of 2-(4-Isopropylcyclohexyl)ethanol is as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[1][2] It is valued for its specific odor profile, which contributes to the overall scent of a product. Ethanol and other alcohols are commonly used in the perfume industry as solvents for aromatic compounds due to their volatility and ability to dissolve essential oils.[9][10]

Biological Activity and Potential for Drug Development: A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant absence of data on the biological activity, pharmacology, and toxicology of 2-(4-Isopropylcyclohexyl)ethanol. While many cyclic alcohols exhibit biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, no such studies have been published for this specific compound.[3][4][5][6]

The fragrance industry itself has come under scrutiny for the potential health risks associated with some of its ingredients, including endocrine disruption and allergic reactions.[11][12][13][14][15] However, specific toxicological data for 2-(4-Isopropylcyclohexyl)ethanol is not publicly available.

Future Research Directions: A Proposed Workflow

To evaluate the potential of 2-(4-Isopropylcyclohexyl)ethanol as a therapeutic agent, a systematic investigation is required. The following experimental workflow is proposed as a starting point for researchers.

References

- 1. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodscentscompany.com]

- 2. Isopropyl Cyclohexyl Ethanol | 3650-46-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. mmsl.cz [mmsl.cz]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. Buy 1-(4-isopropylcyclohexyl)ethanol (EVT-431830) | 63767-86-2 [evitachem.com]

- 9. laballey.com [laballey.com]

- 10. sobfragrance.com [sobfragrance.com]

- 11. forceofnatureclean.com [forceofnatureclean.com]

- 12. Evaluation of pollutants in perfumes, colognes and health effects on the consumer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rosasalas.co.uk [rosasalas.co.uk]

- 14. safecosmetics.org [safecosmetics.org]

- 15. The Dirty Dozen: Parfum (a.k.a. fragrance) - David Suzuki Foundation [davidsuzuki.org]

Biocatalytic Synthesis of Chiral Alicyclic Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alicyclic alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where they serve as crucial building blocks for a wide array of bioactive molecules. Traditional chemical methods for achieving this often rely on expensive, toxic, and environmentally burdensome reagents and catalysts. Biocatalysis has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for producing enantiomerically pure alicyclic alcohols, with a focus on practical applications for researchers and professionals in drug development.

Core Biocatalytic Strategies

Two primary enzymatic approaches dominate the landscape of chiral alicyclic alcohol synthesis: the asymmetric reduction of prochiral cyclic ketones and the kinetic resolution of racemic alicyclic alcohols.

1. Asymmetric Reduction of Prochiral Cyclic Ketones: This method utilizes oxidoreductases, primarily alcohol dehydrogenases (ADHs), to stereoselectively reduce a carbonyl group in a cyclic ketone to a hydroxyl group, yielding a single enantiomer of the corresponding alcohol. The high enantioselectivity of ADHs makes this an attractive route for obtaining enantiopure products with theoretical yields of up to 100%. Cofactor regeneration is a critical aspect of these reactions, often achieved using a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) or a substrate-coupled approach.

2. Kinetic Resolution of Racemic Alicyclic Alcohols: This strategy employs hydrolases, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture of alicyclic alcohols. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. The maximum theoretical yield for the desired alcohol enantiomer in a classic kinetic resolution is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) approach, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100%.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of chiral alicyclic alcohols, providing a comparative look at the efficacy of different biocatalysts and reaction conditions.

Table 1: Asymmetric Reduction of Cyclic Ketones to Chiral Alicyclic Alcohols using Alcohol Dehydrogenases (ADHs)

| Substrate | Biocatalyst (Source) | Co-substrate/Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Cyclohexanone | Lactobacillus brevis ADH (LB-ADH) | Isopropanol | >99 | >99 | (S) |

| 2-Methylcyclohexanone | ADH from Rhodococcus ruber (ADH-A) | Glucose/GDH | 98 | >99 | (1R,2S) |

| 3-Methylcyclohexanone | ADH from Thermoanaerobacter pseudoethanolicus | Isopropanol | 95 | 98 | (1S,3R) |

| 4-Methylcyclohexanone | ADH from Lactobacillus kefir | Isopropanol | >99 | >99 | (1S,4S) |

| 4-Phenylcyclohexanone | ADH from Sphingomonas paucimobilis | Glucose/GDH | 92 | 97 | (1S,4R) |

| Bicyclo[3.2.0]hept-2-en-6-one | ADH from Rhodococcus sp. | Formate/FDH | 96 | >99 | (1R,5S,6S) |

Table 2: Kinetic Resolution of Racemic Alicyclic Alcohols using Lipases

| Substrate | Biocatalyst (Source) | Acyl Donor | Solvent | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester |

| rac-Cyclohexan-1,2-diol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 48 | >99 (1S,2S) | 98 (1R,2R) |

| rac-trans-2-Methylcyclohexanol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 50 | 99 (1S,2S) | 99 (1R,2R) |

| rac-trans-3-Methylcyclohexanol | Candida rugosa Lipase (CRL) | Isopropenyl acetate | Hexane | 45 | 97 (1S,3S) | 95 (1R,3R) |

| rac-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Ethyl acetate | Heptane | 50 | >99 (S) | >99 (R) |

| rac-Indan-1-ol | Burkholderia cepacia Lipase | Vinyl acetate | MTBE | 49 | 98 (S) | 97 (R) |

| rac-trans-2-Phenylcyclohexanol | Candida antarctica Lipase A (CALA) | p-Chlorophenyl acetate | Dichloromethane | 47 | 96 (1S,2R) | 98 (1R,2S) |

Experimental Protocols

This section provides detailed methodologies for the two primary biocatalytic strategies.

Protocol 1: Asymmetric Reduction of a Cyclic Ketone using an Alcohol Dehydrogenase with Cofactor Regeneration

1. Materials:

- Alcohol Dehydrogenase (ADH) (lyophilized powder or immobilized)

- Prochiral cyclic ketone (substrate)

- Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

- Cofactor regeneration system:

- Option A (Enzyme-coupled): Glucose dehydrogenase (GDH) and D-glucose

- Option B (Substrate-coupled): Isopropanol

- Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

- Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

- Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer.

- Cofactor Addition: Dissolve the NAD(P)⁺ in the buffer to a final concentration of 0.5-1.0 mM.

- Enzyme Addition: Add the ADH to the reaction mixture (e.g., 1-5 mg/mL for free enzyme, or a specified amount for immobilized enzyme).

- Cofactor Regeneration System:

- Option A: Add GDH (e.g., 2-5 U/mL) and D-glucose (e.g., 1.1 equivalents relative to the substrate).

- Option B: Add isopropanol to the reaction mixture (e.g., 5-10% v/v).

- Substrate Addition: Dissolve the cyclic ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, if necessary) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation for a specified period (e.g., 12-48 hours).

- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.

- Work-up: Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

- Extraction: Extract the product into the organic phase. Separate the organic layer and repeat the extraction of the aqueous layer.

- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral alicyclic alcohol.

- Purification: Purify the product by flash column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alicyclic Alcohol

1. Materials:

- Lipase (e.g., Candida antarctica Lipase B, CALB), often in immobilized form (e.g., Novozym 435).

- Racemic alicyclic alcohol (substrate).

- Acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate).

- Anhydrous organic solvent (e.g., hexane, toluene, diisopropyl ether).

- Molecular sieves (optional, for maintaining anhydrous conditions).

2. Procedure:

- Enzyme Preparation: Add the immobilized lipase to a reaction vessel. If using a lyophilized powder, ensure it is adequately dispersed.

- Reaction Setup: Add the anhydrous organic solvent to the vessel, followed by the racemic alicyclic alcohol and the acyl donor. The molar ratio of acyl donor to substrate is typically 1.5-3.0 equivalents for irreversible acyl donors like vinyl acetate, and in large excess if it also serves as the solvent (e.g., ethyl acetate).

- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25-45 °C) with shaking or stirring. The reaction is typically carried out for 4-72 hours.

- Reaction Monitoring: Monitor the reaction for conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC or HPLC. The ideal endpoint for a kinetic resolution is at or near 50% conversion to achieve high enantiomeric excess for both components.

- Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed with fresh solvent and reused.

- Solvent Removal: Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

- Separation: The resulting mixture of the unreacted alcohol and the acylated alcohol can be separated by column chromatography on silica gel.

- Hydrolysis of the Ester (Optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to yield the corresponding chiral alcohol.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the biocatalytic synthesis of chiral alicyclic alcohols.

An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclohexyl Compounds from an Endophytic Fungus

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Among the vast diversity of natural products, compounds featuring a cyclohexyl moiety have garnered significant attention due to their prevalence in both natural and synthetic drugs, where they often serve as crucial pharmacophores. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a novel cyclohexyl compound, 4,5-dihydroxy-3-methyl-cyclohex-2-enone , from the endophytic fungus Lasiodiplodia theobromae. This guide is intended to serve as a comprehensive resource, detailing the experimental protocols and data interpretation necessary for the successful isolation and evaluation of such compounds.

Introduction: The Significance of Cyclohexyl Compounds in Drug Discovery

The cyclohexyl ring is a versatile structural motif in medicinal chemistry. Its three-dimensional nature allows for more extensive interactions with protein binding pockets compared to its flat aromatic counterpart, the phenyl group. This can lead to enhanced binding affinity and selectivity. Furthermore, the cyclohexyl group can act as a bioisostere for other chemical groups, such as the t-butyl group, offering a means to modulate the physicochemical properties of a drug candidate, including its solubility and metabolic stability. The discovery of novel cyclohexyl compounds from natural sources, particularly from underexplored organisms like endophytic fungi, presents a promising avenue for the identification of new therapeutic leads.

Case Study: 4,5-dihydroxy-3-methyl-cyclohex-2-enone from Lasiodiplodia theobromae

This guide focuses on the discovery and isolation of 4,5-dihydroxy-3-methyl-cyclohex-2-enone, a novel cyclohexenone derivative isolated from the culture filtrate of the endophytic fungus Lasiodiplodia theobromae. Endophytic fungi, which reside within the tissues of living plants, are a rich and relatively untapped source of unique secondary metabolites with diverse biological activities.

Fungal Strain and Cultivation

The producing organism is the endophytic fungus Lasiodiplodia theobromae. For the production of the target compound, the fungus is typically cultured in a liquid medium to facilitate the extraction of secreted metabolites.

Experimental Protocol: Fungal Cultivation

-

Inoculum Preparation: A pure culture of Lasiodiplodia theobromae is grown on a solid agar medium, such as Potato Dextrose Agar (PDA), to obtain a sufficient amount of mycelia for inoculation.

-

Liquid Culture: A suitable liquid medium, such as Potato Dextrose Broth (PDB), is prepared and sterilized. The medium is then inoculated with the fungal mycelia.

-

Incubation: The inoculated liquid culture is incubated under static or shaking conditions at a controlled temperature (typically 25-28°C) for a period of several weeks to allow for fungal growth and metabolite production.

Isolation and Purification of 4,5-dihydroxy-3-methyl-cyclohex-2-enone

The isolation of the target compound from the fungal culture filtrate involves a multi-step process combining extraction and chromatographic techniques. The following workflow outlines the general procedure.

Figure 1: General experimental workflow for the isolation of 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Experimental Protocol: Isolation and Purification

-

Filtration: The fungal culture broth is filtered to separate the mycelial mass from the culture filtrate, which contains the secreted secondary metabolites.

-

Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent of intermediate polarity, such as ethyl acetate. The target compound will partition into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by TLC and preliminary bioassays, are pooled and subjected to further purification by preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) is typically employed to achieve final purification.

Structural Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

The relative structure of the compound was determined to be 4,5-dihydroxy-3-methyl-cyclohex-2-enone based on these spectroscopic analyses.[1]

Quantitative Data

While the seminal publication by Kitaoka et al. (2009) focuses on the structural elucidation, detailed quantitative data on yield and purity at each step is often determined in subsequent process optimization studies. For the purpose of this guide, the following table represents a hypothetical but realistic set of data that researchers might expect to generate.

| Isolation Step | Starting Material | Product | Yield (%) | Purity (%) |

| Solvent Extraction | 10 L Culture Filtrate | 5.2 g Crude Extract | - | ~10% |

| Silica Gel Chromatography | 5.2 g Crude Extract | 350 mg Semi-pure Fraction | 6.7 | ~60% |

| Preparative HPLC | 350 mg Semi-pure Fraction | 55 mg Pure Compound | 15.7 | >98% |

Biological Activity

The biological activity of novel compounds is a critical aspect of their evaluation. While extensive bioactivity data for 4,5-dihydroxy-3-methyl-cyclohex-2-enone is not yet publicly available, related cyclohexenone derivatives from natural sources have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the purified compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathways

The elucidation of the mechanism of action of a novel bioactive compound often involves identifying the cellular signaling pathways it modulates. At present, the specific signaling pathways affected by 4,5-dihydroxy-3-methyl-cyclohex-2-enone have not been reported. However, based on the activities of other cytotoxic natural products, potential pathways to investigate could include apoptosis, cell cycle regulation, or specific kinase signaling cascades.

Figure 2: A hypothetical signaling pathway potentially modulated by a cytotoxic cyclohexyl compound.

Conclusion and Future Directions

The discovery and isolation of novel cyclohexyl compounds like 4,5-dihydroxy-3-methyl-cyclohex-2-enone from endophytic fungi highlight the immense potential of these microorganisms as a source of new drug leads. The methodologies outlined in this guide provide a framework for the successful isolation, characterization, and preliminary biological evaluation of such compounds. Future research should focus on a more comprehensive assessment of the biological activity of 4,5-dihydroxy-3-methyl-cyclohex-2-enone, including its antimicrobial and anticancer potential, and the elucidation of its mechanism of action through the investigation of its effects on cellular signaling pathways. Such studies will be crucial in determining the therapeutic potential of this and other novel cyclohexyl compounds.

References

Technical Guide: Solubility of 2-(4-Isopropylcyclohexyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Isopropylcyclohexyl)ethanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, a qualitative assessment of its expected solubility in a range of common organic solvents, and a logical workflow for the experimental determination process.

Introduction to 2-(4-Isopropylcyclohexyl)ethanol and its Solubility

2-(4-Isopropylcyclohexyl)ethanol is an alcohol with a molecular structure that includes a non-polar isopropylcyclohexyl group and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior. The large, non-polar carbocyclic ring suggests good solubility in non-polar and weakly polar organic solvents, while the hydroxyl group allows for hydrogen bonding, potentially enabling some solubility in more polar solvents. One source indicates it is "soluble in alcohol" and provides an estimated water solubility of 84.67 mg/L at 25°C, highlighting its predominantly non-polar character[1]. Understanding the solubility of this compound is crucial for its application in various fields, including as a fragrance ingredient, in chemical synthesis, and potentially in pharmaceutical formulations.

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as cyclohexylmethanol and other long-chain alcohols, a qualitative solubility profile for 2-(4-Isopropylcyclohexyl)ethanol can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene | High | The large, non-polar isopropylcyclohexyl group is expected to interact favorably with non-polar solvents through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the hydroxyl group of 2-(4-Isopropylcyclohexyl)ethanol, and their alkyl components can interact with the non-polar part of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | As an alcohol, 2-(4-Isopropylcyclohexyl)ethanol is expected to be miscible with other short-chain alcohols due to the ability to form hydrogen bonds. Isopropyl alcohol is also expected to be a good solvent[2][3]. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve 2-(4-Isopropylcyclohexyl)ethanol. Dichloromethane is miscible with ethanol and diethyl ether[4]. |

| Ethers | Diethyl Ether | High | Ethers are good solvents for many organic compounds and are expected to be effective for this molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal saturation method, commonly known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the equilibrium solubility of 2-(4-Isopropylcyclohexyl)ethanol in a selection of organic solvents at a constant temperature.

Materials and Equipment:

-

2-(4-Isopropylcyclohexyl)ethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

-

Centrifuge (optional)

Procedure:

-